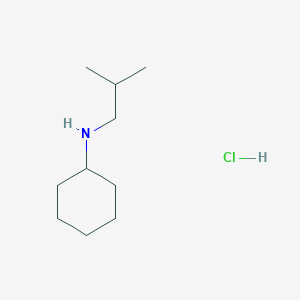

N-(2-methylpropyl)cyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

N-(2-methylpropyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDNDRGGYSYJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99863-04-4 | |

| Record name | N-(2-methylpropyl)cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Bio-Potential of N-(2-methylpropyl)cyclohexanamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Untapped Therapeutic Promise of Novel Cyclohexanamine Scaffolds

The cyclohexanamine moiety is a versatile scaffold that has given rise to a diverse array of biologically active compounds.[1][2] From established therapeutic agents to novel research molecules, the inherent structural flexibility of this chemical class has allowed for the fine-tuning of pharmacological properties, leading to compounds with activities spanning from anticancer and anti-inflammatory to antimicrobial and central nervous system modulation.[3][4] While significant research has been dedicated to various substituted cyclohexylamines, the N-(2-methylpropyl)cyclohexanamine pharmacophore and its derivatives represent a largely unexplored chemical space with considerable therapeutic potential.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the biological activities of N-(2-methylpropyl)cyclohexanamine derivatives. We will delve into a structured, yet flexible, research framework designed to systematically evaluate the potential of these novel compounds across multiple therapeutic areas. This document is not a rigid protocol but rather a strategic guide, empowering researchers with the foundational knowledge and detailed methodologies to unlock the full potential of this promising class of molecules. We will emphasize the causal relationships behind experimental choices, ensuring that each step is a self-validating component of a robust drug discovery program.

Section 1: Synthesis and Characterization of N-(2-methylpropyl)cyclohexanamine and its Analogs

The foundation of any successful drug discovery campaign lies in the efficient and well-characterized synthesis of the target compounds. The synthesis of N-(2-methylpropyl)cyclohexanamine can be achieved through several established synthetic routes, with reductive amination being a common and versatile approach.

General Synthetic Strategy: Reductive Amination

A prevalent method for the synthesis of N-alkylated cyclohexanamines involves the reductive amination of cyclohexanone with the corresponding primary amine, in this case, isobutylamine.

Reaction Scheme:

Causality in Reagent Selection:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. Its mild and selective nature minimizes side reactions, such as the reduction of the ketone starting material, leading to higher yields of the desired secondary amine. Other reducing agents like sodium cyanoborohydride can also be used, but STAB is generally considered safer and more efficient for this transformation.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction, as they are compatible with the reagents and facilitate the reaction progress.

Protocol: Synthesis of N-(2-methylpropyl)cyclohexanamine

Materials:

-

Cyclohexanone

-

Isobutylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in anhydrous DCM in a round-bottom flask, add isobutylamine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-(2-methylpropyl)cyclohexanamine.

Analytical Characterization

Rigorous characterization of the synthesized compounds is paramount to ensure purity and structural integrity. A combination of analytical techniques should be employed.

Table 1: Analytical Techniques for Compound Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound.[5] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound.[6][7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

Section 2: In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic in vitro evaluation is crucial to identify and prioritize compounds with promising biological activity. We propose a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays based on the structural similarities of cyclohexanamine derivatives to known bioactive molecules.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific biological activities, it is essential to determine the general cytotoxicity of the synthesized derivatives. This provides a therapeutic window and helps in dose selection for subsequent assays.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9][10][11]

Protocol: MTT Cytotoxicity Assay [8][9]

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Interpretation of Results:

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell viability, should be calculated.[1][4][12][13][14] A lower IC50 value indicates higher cytotoxicity.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol: LDH Cytotoxicity Assay

Materials:

-

Human cell line

-

Complete cell culture medium

-

LDH assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[15][16]

Protocol: Neutral Red Uptake Assay [15][17]

Materials:

-

Human cell line

-

Complete cell culture medium

-

Neutral Red solution (50 µg/mL in culture medium)

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, replace the treatment medium with 100 µL of Neutral Red solution and incubate for 2-3 hours.

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

Diagram: Tiered In Vitro Screening Workflow

Caption: A tiered workflow for the in vitro evaluation of N-(2-methylpropyl)cyclohexanamine derivatives.

Tier 2: Targeted Biological Assays

Based on the known activities of other cyclohexylamine derivatives, we propose investigating the following specific biological activities for compounds that exhibit low cytotoxicity in Tier 1.[1]

Some cyclohexylamine derivatives have been reported to act as acetylcholinesterase inhibitors, a key target in the treatment of Alzheimer's disease.[1] The Ellman's method is a widely used and reliable colorimetric assay for measuring AChE activity.[18][19][20][21][22]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [18][19][21]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds and a known AChE inhibitor (e.g., donepezil) as a positive control

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[23]

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition can be calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[21]

The antimicrobial potential of novel compounds is of significant interest. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]

Protocol: Broth Microdilution Assay for MIC Determination [11]

Materials:

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds and a known antibiotic/antifungal as a positive control

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth.

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism in broth only), and a sterility control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Given the structural similarity of N-(2-methylpropyl)cyclohexanamine to certain psychoactive substances, investigating its interaction with monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) is a logical step.[24][25][26] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[21][24][27][28][29][30]

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) [21][27]

Materials:

-

Cell membranes expressing the human dopamine transporter (hDAT)

-

Radioligand specific for DAT (e.g., [³H]WIN 35,428)

-

Test compounds and a known DAT inhibitor (e.g., cocaine)

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

96-well plates

Procedure:

-

In a 96-well plate, add the hDAT-expressing cell membranes.

-

Add the radioligand at a concentration near its Kd value.

-

Add the test compounds at various concentrations.

-

To determine non-specific binding, add a high concentration of a known DAT inhibitor to a set of wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.[30]

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Section 3: In Vivo Evaluation: Assessing Therapeutic Potential and Safety

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Antidepressant-like Activity

The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for potential antidepressant activity in rodents.[5][31][32][33]

Protocol: Forced Swim Test (FST) in Mice [5][31][33]

Materials:

-

Male C57BL/6 mice

-

Glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

-

Test compounds, vehicle, and a positive control (e.g., imipramine)

-

Video recording system

Procedure:

-

Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

-

Individually place each mouse in the cylinder of water for a 6-minute session.

-

Record the session for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Diagram: Potential Signaling Pathway for Antidepressant Effects

Caption: A hypothetical signaling pathway for the antidepressant-like effects of a monoamine reuptake inhibitor.

Abuse Potential Assessment

Given the potential for interaction with monoamine transporters, it is crucial to assess the abuse liability of these novel compounds. The self-administration paradigm is a gold-standard preclinical model for evaluating the reinforcing properties of drugs.[34][35][36][37][38]

Protocol: Intravenous Self-Administration in Rats [34][35][36]

Materials:

-

Male Wistar rats surgically implanted with intravenous catheters

-

Operant conditioning chambers equipped with two levers and an infusion pump

-

Test compounds, vehicle, and a positive control (e.g., cocaine)

Procedure:

-

Train rats to press a lever to receive an infusion of a known reinforcer (e.g., cocaine) on a fixed-ratio schedule.

-

Once stable responding is established, substitute the training drug with the test compound or vehicle.

-

Measure the number of infusions self-administered over a set period.

-

A significant increase in lever pressing for the test compound compared to the vehicle suggests reinforcing properties and potential for abuse.

Section 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-(2-methylpropyl)cyclohexanamine scaffold and subsequent biological testing will allow for the elucidation of the structure-activity relationship (SAR).[24][39] This is a critical step in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Key Areas for Structural Modification:

-

Cyclohexyl Ring: Introduction of substituents (e.g., hydroxyl, methoxy) at various positions.

-

N-Alkyl Chain: Varying the length and branching of the N-isobutyl group.

-

Stereochemistry: Separation and testing of individual stereoisomers.

Data Presentation:

The results of the SAR studies should be compiled in a clear and concise table to facilitate analysis.

Table 2: Example SAR Table for DAT Binding Affinity

| Compound | R¹ on Cyclohexyl Ring | N-Alkyl Group | DAT Ki (nM) |

| Parent | H | Isobutyl | Value |

| Analog 1 | 4-OH | Isobutyl | Value |

| Analog 2 | H | n-Butyl | Value |

| Analog 3 | H | Propyl | Value |

Conclusion: A Roadmap for Innovation

The N-(2-methylpropyl)cyclohexanamine scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of its derivatives. By following a logical, tiered approach and paying close attention to the causality behind experimental design, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this exciting class of compounds. The detailed protocols and methodologies provided herein are intended to serve as a practical resource to accelerate research and foster innovation in the field.

References

-

(2025). Synthesis and biological activity of cyclohexylamine derivatives. Request PDF. [Link]

-

Katz, J. L., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(10), 2531–2543. [Link]

-

Zahradníčková, H., & Churáček, J. (1990). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Fresenius' journal of analytical chemistry, 338(3), 302-303. [Link]

-

(n.d.). Self-administration of drugs in animals and humans as a model and an investigative tool. National Institutes of Health. [Link]

-

Castagné, V., Porsolt, R. D., & Moser, P. (2011). Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice. Current protocols in pharmacology, Chapter 5, Unit 5.8. [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 693. [Link]

-

Clément, B., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1529. [Link]

-

(n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

-

Slack, R. D., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. ACS chemical neuroscience, 11(15), 2353–2366. [Link]

-

Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

-

(2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]

-

(n.d.). The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

-

(2023). MTT (Assay protocol). protocols.io. [Link]

-

(n.d.). Abuse potential studies. NC3Rs. [Link]

-

Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 195, 115447. [Link]

-

(n.d.). AChE activity assay by Ellman method. ResearchGate. [Link]

-

Reith, M. E. A., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 19(15), 1349–1377. [Link]

-

Rebelo, R., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 11(12), 603. [Link]

-

Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

-

(2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. ResearchGate. [Link]

-

Kirillova, E., et al. (2008). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Journal of Neuroscience Methods, 174(2), 272-280. [Link]

-

Diamantis, D., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

-

M. F. C. M. Santos, et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10893. [Link]

-

(n.d.). Self-Administration Model of Addiction. Melior Discovery. [Link]

-

(2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

(n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

-

(2008). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. ResearchGate. [Link]

-

(n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

-

G. L. Ellman, et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

-

(2015). The predictive validity of the rat self-administration model for abuse liability. ResearchGate. [Link]

-

(n.d.). Arylcyclohexylamine. Wikipedia. [Link]

-

(n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. [Link]

-

(n.d.). Arylcyclohexylamines – Knowledge and References. Taylor & Francis. [Link]

-

(n.d.). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Indian Journal of Pharmaceutical Education and Research. [Link]

-

(n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

-

(2014). How to calculate IC50 values for Cytotoxicity assay?. ResearchGate. [Link]

-

(2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Slack, R. D., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. ACS chemical neuroscience, 11(15), 2353–2366. [Link]

-

(n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European journal of medicinal chemistry, 243, 114655. [Link]

-

(n.d.). Preclinical Models of Abuse Liability. PsychoGenics. [Link]

-

(n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

(2022). The mouse forced swim test l Protocol Preview. YouTube. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. clyte.tech [clyte.tech]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. re-place.be [re-place.be]

- 16. researchgate.net [researchgate.net]

- 17. qualitybiological.com [qualitybiological.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. japsonline.com [japsonline.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. scribd.com [scribd.com]

- 23. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 24. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 30. giffordbioscience.com [giffordbioscience.com]

- 31. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 32. researchgate.net [researchgate.net]

- 33. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 34. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Abuse potential studies | NC3Rs [nc3rs.org.uk]

- 36. meliordiscovery.com [meliordiscovery.com]

- 37. researchgate.net [researchgate.net]

- 38. psychogenics.com [psychogenics.com]

- 39. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of N-(2-methylpropyl)cyclohexanamine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Unseen Potential of a Versatile Building Block

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery and development. These molecular fragments are the foundational keystones upon which novel therapeutic agents are constructed. Among the vast arsenal of available synthons, N-(2-methylpropyl)cyclohexanamine hydrochloride emerges as a particularly noteworthy scaffold. This technical guide provides an in-depth exploration of this compound, elucidating its chemical properties, synthetic utility, and strategic applications as a cornerstone in the design and synthesis of pharmacologically active molecules. For the discerning medicinal chemist, understanding the nuances of this building block can unlock new avenues for innovation and accelerate the journey from concept to clinical candidate.

The inherent structural features of N-(2-methylpropyl)cyclohexanamine—a secondary amine tethered to a cyclohexyl ring with an isobutyl substituent—offer a compelling combination of lipophilicity, conformational flexibility, and a reactive handle for further chemical elaboration. These attributes make it an attractive starting point for targeting a diverse range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes implicated in a variety of disease states. This guide will delve into the practical aspects of utilizing this versatile building block, providing not only the theoretical underpinnings but also actionable protocols and insights gleaned from its application in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a synthetic workflow. This compound is the hydrochloride salt of N-(2-methylpropyl)cyclohexanamine (also known as N-isobutylcyclohexylamine), a colorless to pale yellow liquid. The hydrochloride salt form enhances its stability and handling characteristics, making it amenable to a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 99863-04-4 | [1] |

| Molecular Formula | C₁₀H₂₂ClN | [1] |

| Molecular Weight | 191.74 g/mol | [1] |

| IUPAC Name | N-(2-methylpropyl)cyclohexan-1-aminium chloride | [2] |

| Synonyms | N-isobutylcyclohexylamine hydrochloride | [2] |

Synthetic Accessibility and Derivatization Strategies

The utility of a building block is intrinsically linked to its synthetic accessibility and the ease with which it can be incorporated into more complex molecular architectures. N-(2-methylpropyl)cyclohexanamine can be synthesized through several established methodologies, with reductive amination of cyclohexanone with isobutylamine being a common and efficient route.

General Synthetic Workflow: Reductive Amination

The reductive amination process provides a straightforward and scalable method for the synthesis of N-(2-methylpropyl)cyclohexanamine. This one-pot reaction involves the formation of an imine intermediate from cyclohexanone and isobutylamine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination of cyclohexanone with isobutylamine.

Protocol 1: Synthesis of N-(2-methylpropyl)cyclohexanamine via Reductive Amination

Materials:

-

Cyclohexanone

-

Isobutylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in dichloromethane (DCM), add isobutylamine (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-(2-methylpropyl)cyclohexanamine.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

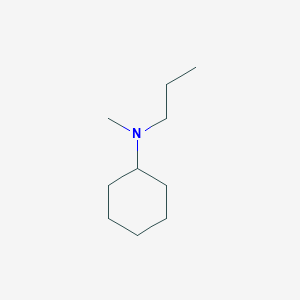

Application in the Synthesis of Bioactive Molecules: A Case Study in CNS Agent Development

The lipophilic nature of the cyclohexyl and isobutyl groups makes this compound an attractive scaffold for the development of agents targeting the central nervous system (CNS), where blood-brain barrier penetration is often a prerequisite for efficacy. While direct, publicly documented examples of this specific building block in late-stage clinical candidates are limited, its structural motifs are present in compounds explored for neurological disorders.

One plausible application lies in the synthesis of novel ligands for aminergic G-protein coupled receptors (GPCRs), which are key targets for a wide range of CNS disorders. The secondary amine of N-(2-methylpropyl)cyclohexanamine provides a convenient point for the introduction of various pharmacophoric elements through reactions such as N-acylation, N-alkylation, or N-arylation.

Hypothetical Synthetic Pathway to a Novel GPCR Ligand

The following workflow illustrates a hypothetical, yet chemically sound, synthetic route to a novel GPCR ligand utilizing N-(2-methylpropyl)cyclohexanamine as a key intermediate. This pathway demonstrates the versatility of the building block in a typical medicinal chemistry campaign.

Caption: Synthetic pathway to a potential GPCR ligand.

Protocol 2: N-Arylation of N-(2-methylpropyl)cyclohexanamine via Buchwald-Hartwig Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of N-(2-methylpropyl)cyclohexanamine with an aryl halide, a common transformation in the synthesis of CNS-active compounds.

Materials:

-

N-(2-methylpropyl)cyclohexanamine (from hydrochloride salt by neutralization)

-

Aryl bromide or chloride

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos or BINAP)

-

Base (e.g., Sodium tert-butoxide or Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, inert atmosphere glovebox or Schlenk flask, combine the aryl halide (1.0 eq), N-(2-methylpropyl)cyclohexanamine (1.2 eq), palladium catalyst (0.02-0.05 eq), and ligand (0.04-0.10 eq).

-

Add the base (1.5-2.0 eq) and anhydrous solvent.

-

Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Structure-Activity Relationship (SAR) Insights

The strategic value of this compound is further underscored when considering its role in establishing structure-activity relationships (SAR). The cyclohexyl ring provides a rigid, lipophilic anchor that can occupy hydrophobic pockets in a target protein. The isobutyl group, with its branched nature, can probe specific steric constraints within a binding site. The secondary amine allows for systematic modification to explore the impact of different substituents on potency, selectivity, and pharmacokinetic properties.

For instance, in a hypothetical series of GPCR ligands derived from this building block, one could systematically vary the aryl group introduced via the Buchwald-Hartwig reaction to probe interactions with the receptor's binding pocket. Further derivatization of the aryl ring could then be performed to fine-tune electronic and steric properties, leading to an optimized lead compound.

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolkit

This compound represents a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its favorable physicochemical properties, synthetic tractability, and inherent structural features make it an ideal starting point for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. By leveraging established synthetic methodologies such as reductive amination and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of compounds for biological screening. A deep understanding of the reactivity and potential applications of this building block, as outlined in this guide, can empower drug discovery teams to navigate the complexities of lead optimization and accelerate the development of new medicines.

References

Sources

- 1. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-X anomeric amides as electrophilic halogenation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of N-(2-methylpropyl)cyclohexanamine hydrochloride

An In-Depth Technical Guide to N-(2-methylpropyl)cyclohexanamine Hydrochloride: Synthesis, Characterization, and Historical Context

Authored by a Senior Application Scientist

Foreword: Unveiling the Profile of a Niche Cyclohexylamine Derivative

This technical guide delves into the synthesis, characterization, and historical context of this compound, a secondary amine that, while not extensively documented in historical records, represents a classic example of N-alkylated cyclohexylamine chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It aims to provide a comprehensive understanding of this compound through a detailed exploration of its chemical principles, synthesis methodologies, and analytical characterization, underpinned by established chemical literature and contemporary data. While a definitive "discovery" narrative of this specific molecule is elusive, its existence is a logical outcome of fundamental organic synthesis reactions, particularly the reductive amination of cyclohexanone.

Introduction to this compound

This compound, also known by its synonym N-isobutylcyclohexylamine hydrochloride, is the hydrochloric acid salt of the secondary amine N-(2-methylpropyl)cyclohexanamine. The core structure consists of a cyclohexane ring bonded to a nitrogen atom, which is further substituted with an isobutyl group.

The hydrochloride salt form enhances the compound's stability and water solubility, making it more suitable for handling and potential applications in aqueous systems. The parent compound, N-(2-methylpropyl)cyclohexanamine, is a colorless liquid under standard conditions, while its hydrochloride salt is typically a solid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-methylpropyl)cyclohexanamine and its hydrochloride salt is presented below.

| Property | Value (N-(2-methylpropyl)cyclohexanamine) | Value (this compound) | Source |

| Molecular Formula | C10H21N | C10H22ClN | [1] |

| Molecular Weight | 155.28 g/mol | 191.74 g/mol | [1][2] |

| CAS Number | 15443-52-4 | 99863-04-4 | [1][2] |

| IUPAC Name | N-(2-methylpropyl)cyclohexanamine | This compound | [1][3] |

| Appearance | Colorless liquid (predicted) | Solid | [4] |

| XlogP | 2.9 | Not available | [5] |

Historical Context and Discovery

The history of this compound is not marked by a singular, celebrated discovery. Instead, its origins are intrinsically linked to the broader development of synthetic organic chemistry, particularly the advent of reductive amination in the early 20th century. This powerful reaction provides a straightforward method for synthesizing amines from carbonyl compounds and ammonia or primary amines.

The synthesis of N-substituted cyclohexylamines became commonplace as chemists explored the utility of this class of compounds in various industrial and pharmaceutical applications. Cyclohexylamine itself is a versatile chemical intermediate used in the production of corrosion inhibitors, artificial sweeteners (historically), and rubber vulcanization accelerators.[6] The exploration of N-alkylated and N-arylated derivatives was a natural progression to modulate the physical and chemical properties of the parent amine for specific applications.

While early literature specifically detailing the first synthesis of N-(2-methylpropyl)cyclohexanamine is scarce, it is highly probable that it was first prepared as part of broader studies on the scope and applications of reductive amination or in the systematic investigation of N-substituted cyclohexylamine derivatives for potential industrial or pharmacological use. The lack of a prominent discovery narrative suggests that the compound did not exhibit any groundbreaking properties that would have warranted special attention in the historical scientific literature.

Synthesis of this compound

The most direct and widely employed method for the synthesis of N-(2-methylpropyl)cyclohexanamine is the reductive amination of cyclohexanone with isobutylamine . This reaction proceeds in two key steps: the formation of an intermediate imine (or enamine), followed by its reduction to the corresponding secondary amine.

Reaction Mechanism: Reductive Amination

The reductive amination process begins with the nucleophilic attack of isobutylamine on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form an imine intermediate. The imine is then reduced in situ to yield N-(2-methylpropyl)cyclohexanamine.[7]

Caption: Reductive Amination Workflow

Experimental Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of N-(2-methylpropyl)cyclohexanamine, followed by its conversion to the hydrochloride salt.

Materials:

-

Cyclohexanone

-

Isobutylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)

-

Methanol (or other suitable solvent)

-

Dichloromethane (DCM)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in methanol.

-

Amine Addition: Add isobutylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium triacetoxyborohydride (1.5 equivalents) or sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-(2-methylpropyl)cyclohexanamine. The product can be further purified by vacuum distillation or column chromatography.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation of the Hydrochloride Salt: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality in Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is a milder and more selective reducing agent than sodium borohydride, reducing the likelihood of reducing the starting ketone before imine formation.[7]

-

Solvent Selection: Methanol is a common solvent for this reaction as it readily dissolves the reactants and the borohydride reducing agent.

-

Stoichiometry: A slight excess of the amine is used to drive the imine formation equilibrium towards the product side. An excess of the reducing agent ensures the complete reduction of the imine.

-

Temperature Control: The initial addition of the reducing agent is performed at a low temperature to control the exothermic reaction and prevent side reactions.

Caption: Detailed Synthesis Workflow

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Expected Features for N-(2-methylpropyl)cyclohexanamine |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, the N-H proton (broad singlet), the methylene protons adjacent to the nitrogen, the methine proton of the isobutyl group, and the two methyl groups of the isobutyl group. |

| ¹³C NMR | Resonances for the carbons of the cyclohexane ring, and the four distinct carbons of the N-isobutyl group. |

| FT-IR | A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C-N stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) for the free base would be observed at m/z 155. Common fragmentation patterns would involve the loss of the isobutyl group or cleavage of the cyclohexane ring. |

Chromatographic Analysis

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable method for assessing the purity of the free base. High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of the hydrochloride salt, typically using a reverse-phase column with a suitable mobile phase.

Potential Applications and Pharmacological Context

While specific industrial or pharmaceutical applications for this compound are not widely documented, the broader class of N-substituted cyclohexylamines has been investigated for various purposes.

-

Corrosion Inhibitors: Cyclohexylamine and its derivatives are known to be effective corrosion inhibitors, particularly in boiler water treatment.[6] The N-isobutyl substitution could potentially modify its efficacy and physical properties for such applications.

-

Pharmaceutical Scaffolds: The cyclohexylamine moiety is present in a number of pharmacologically active compounds. Arylcyclohexylamines, a related class of compounds, are known for their activity as dissociative anesthetics and psychoactive substances.[8] While N-(2-methylpropyl)cyclohexanamine is an aliphatic derivative, the synthesis of novel derivatives for biological screening is a common practice in drug discovery. Some cyclohexylamine derivatives have been investigated for their potential as acetylcholinesterase inhibitors and for their antimicrobial and antiproliferative activities.[6]

The study of N-(2-methylpropyl)cyclohexanamine and its derivatives could be of interest to medicinal chemists exploring new chemical space for various therapeutic targets.

Conclusion

This compound is a compound whose existence is a testament to the fundamental principles of organic synthesis rather than a landmark discovery. Its primary synthesis via reductive amination is a robust and well-understood process, making it an accessible molecule for researchers. While its specific applications remain largely unexplored in the public domain, its structural relationship to other industrially and pharmacologically relevant cyclohexylamines suggests potential areas for future investigation. This guide provides a comprehensive overview of its synthesis, characterization, and the logical framework of its historical context, serving as a valuable resource for chemical and pharmaceutical scientists.

References

-

PubChem. N-(2-methylpropyl)cyclohexanamine. National Center for Biotechnology Information. [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

- Google Patents.

-

PubChem. N-Isobutylcyclohexylamine. National Center for Biotechnology Information. [Link]

-

MDPI. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

-

National Institutes of Health. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

-

Ataman Kimya. CYCLOHEXYLAMINE. [Link]

-

Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

- Google Patents. US3346636A - Production of cyclohexylamine.

-

National Institutes of Health. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

-

Royal Society of Chemistry. N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. [Link]

-

National Institutes of Health. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

-

MDPI. Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. [Link]

- Google Patents. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.

-

PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Product distributions of reductive amination of cyclohexanone over... [Link]

-

National Institutes of Health. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. [Link]

-

Wikipedia. Cyclohexylamine. [Link]

-

PubChem. Methiopropamine. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Isobutylcyclohexylamine | C10H21N | CID 84918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C10H21N) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using N-(2-methylpropyl)cyclohexanamine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The cyclohexylamine scaffold, in particular, is a recurring feature in a variety of therapeutic agents, prized for its ability to impart favorable properties such as improved metabolic stability and receptor affinity.[1][2] This document provides a comprehensive guide to the synthesis and application of N-(2-methylpropyl)cyclohexanamine hydrochloride, a versatile secondary amine building block, in the preparation of advanced pharmaceutical intermediates.

N-(2-methylpropyl)cyclohexanamine, also known as N-isobutylcyclohexylamine, offers a unique combination of a lipophilic cyclohexyl group and a sterically influential isobutyl substituent on the nitrogen atom. This distinct stereoelectronic profile makes it an attractive component for medicinal chemists aiming to fine-tune the properties of lead compounds. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to a range of synthetic transformations upon conversion to the free base in situ.[3]

These application notes will detail the synthesis of N-(2-methylpropyl)cyclohexanamine via a robust reductive amination protocol. Subsequently, a practical, exemplary protocol for the utilization of this intermediate in the synthesis of a potential pharmaceutical candidate will be presented. The causality behind experimental choices, safety protocols, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and hazard profile of this compound is critical for its safe handling and effective use in synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 99863-04-4 | [3] |

| Molecular Formula | C₁₀H₂₂ClN | [3] |

| Molecular Weight | 191.74 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Purity | ≥95% | [3] |

| LogP | 2.85 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Phrases: [3]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing and eye/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For a complete list of safety precautions, please refer to the material safety data sheet (MSDS) provided by the supplier.[2][3][4][5][6]

Synthesis of N-(2-methylpropyl)cyclohexanamine from Cyclohexanone

The synthesis of N-(2-methylpropyl)cyclohexanamine is efficiently achieved via a one-pot reductive amination of cyclohexanone with isobutylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.[7][8][9][10] This method is highly favored in pharmaceutical synthesis due to its operational simplicity, high yields, and broad functional group tolerance.[11]

Reaction Workflow

Caption: Reductive Amination Workflow for N-(2-methylpropyl)cyclohexanamine Synthesis.

Detailed Protocol

Materials:

-

Cyclohexanone (1.0 equiv)

-

Isobutylamine (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Glacial Acetic Acid (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of cyclohexanone (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isobutylamine (1.1 equiv) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC analysis.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-(2-methylpropyl)cyclohexanamine.

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations as it is less reactive towards carbonyls than iminium ions, allowing for a one-pot procedure with minimal side reactions.[9][11] Its mild nature is also compatible with a wide range of functional groups.

-

Acetic Acid: A catalytic amount of acid is often used to promote the formation of the iminium ion, which is the species that is ultimately reduced.[12]

Application in Pharmaceutical Intermediate Synthesis: Exemplary Protocol

To illustrate the utility of N-(2-methylpropyl)cyclohexanamine as a pharmaceutical intermediate, the following is an exemplary protocol for the synthesis of a hypothetical analogue of a known class of pharmacologically active molecules. Here, we propose the synthesis of 2-(4-(N-(2-methylpropyl)cyclohexylamino)butoxy)benzonitrile , an intermediate that could be explored for its potential biological activity, for instance, as a modulator of dopamine receptors, given that similar structures have shown such activity.[1] This synthesis will be achieved through a nucleophilic substitution reaction.

Synthetic Workflow

Caption: Workflow for the Synthesis of a Pharmaceutical Intermediate.

Detailed Protocol

Materials:

-

This compound (1.0 equiv)

-

2-(4-bromobutoxy)benzonitrile (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv) and anhydrous acetonitrile.

-

Add potassium carbonate (2.5 equiv) to the suspension. The potassium carbonate will neutralize the hydrochloride salt to generate the free amine in situ and act as a base for the subsequent reaction.

-

Add 2-(4-bromobutoxy)benzonitrile (1.1 equiv) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate, 2-(4-(N-(2-methylpropyl)cyclohexylamino)butoxy)benzonitrile.

Characterization: The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry (MS)

-

High-performance liquid chromatography (HPLC)

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its preparation via reductive amination is a robust and scalable process. The provided exemplary protocol demonstrates its application in constructing more complex molecules through standard synthetic transformations. The unique structural features of this amine offer medicinal chemists an excellent tool for the rational design and synthesis of novel therapeutic agents. As with all chemical syntheses, adherence to strict safety protocols is essential for the well-being of the researcher and the integrity of the experimental outcome.

References

-

Condakes, M. L., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1855-1858. [Link]

- American Cyanamid Company. (1991). Preparation of cyclohexanol derivatives and novel thioamide intermediates.

-

Wang, Y., et al. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]

-

Gómez-Quero, S., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

- Bristol-Myers Squibb Company. (2013). Derivatives of betulin.

-

Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

Rowe, L., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N-Methylcyclohexylamine, 98%. [Link]

- Gedeon Richter. (2010). (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists.

- Celgene Corporation. (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 39(4), 741-762. [Link]

-

Abdel-Magid, A. F., et al. (2006). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF. [Link]

-

Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 31-32. [Link]

Sources

- 1. US7737142B2 - (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: N-Isobutylcyclohexylamine Hydrochloride as a Versatile Ligand for Organometallic Catalysis

Abstract

This technical guide provides a comprehensive overview of N-isobutylcyclohexylamine hydrochloride, a secondary amine salt with significant potential as a ligand in organometallic chemistry. While the hydrochloride salt serves as a stable, air-tolerant precursor, the corresponding free base, N-isobutylcyclohexylamine, acts as a potent ligand for transition metals, particularly palladium. These application notes detail the synthesis of the ligand, its proposed role in catalysis, and a detailed protocol for its application in a representative palladium-catalyzed Buchwald-Hartwig amination reaction. The causality behind experimental choices, the influence of the ligand's steric and electronic properties, and methods for the characterization of the resulting organometallic complexes are discussed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile ligand.

Introduction: The Role of Bulky Secondary Amines in Catalysis

In the realm of transition metal catalysis, the ligand plays a pivotal role in dictating the reactivity, selectivity, and stability of the metallic center.[1] Amine ligands, in particular, have garnered considerable attention due to their strong coordination ability and their capacity to modulate the electronic environment of the metal.[2] Sterically hindered secondary amines, such as N-isobutylcyclohexylamine, are of particular interest. Their bulky nature can promote reductive elimination, a key step in many catalytic cycles, and can also influence the coordination number of the metal center, often favoring the formation of highly reactive, low-coordinate species.[3]

N-Isobutylcyclohexylamine combines a cyclohexyl group and an isobutyl group, creating a sterically demanding and electron-donating ligand upon deprotonation. The hydrochloride salt is a convenient and stable form for storage and handling, which can be easily converted to the active free amine ligand in situ through the addition of a base. This guide will explore the practical applications of this ligand in the context of modern organometallic chemistry.

Synthesis of N-Isobutylcyclohexylamine and its Hydrochloride Salt

The synthesis of N-isobutylcyclohexylamine is most effectively achieved through reductive amination of cyclohexanone with isobutylamine.[4] This common and robust method allows for the formation of the desired secondary amine in high yield.

Protocol 2.1: Synthesis of N-Isobutylcyclohexylamine

This protocol is adapted from established procedures for the reductive amination of cyclohexanone.[4][5]

Materials:

-

Cyclohexanone

-

Isobutylamine

-

Palladium on carbon (10 wt%)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis

-

Hydrogenation apparatus

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in anhydrous ethanol.

-

Add isobutylamine (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding imine intermediate.

-

Carefully add 10% palladium on carbon (1-2 mol%) to the reaction mixture.

-

Transfer the flask to a hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-isobutylcyclohexylamine.

-

The crude product can be purified by distillation under reduced pressure to yield the pure secondary amine.

Protocol 2.2: Preparation of N-Isobutylcyclohexylamine Hydrochloride

Materials:

-

N-Isobutylcyclohexylamine

-

Hydrochloric acid (concentrated or as a solution in diethyl ether)

-

Diethyl ether (anhydrous)

-

Standard glassware

Procedure:

-

Dissolve the purified N-isobutylcyclohexylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (either concentrated HCl dropwise or a solution of HCl in diethyl ether).

-

A white precipitate of N-isobutylcyclohexylamine hydrochloride will form immediately.

-

Stir the suspension for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.

N-Isobutylcyclohexylamine as a Ligand in Palladium-Catalyzed Cross-Coupling

Bulky secondary amines have proven to be effective ligands in various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.[6] In these reactions, the amine ligand can play multiple roles:

-

Activation of the Palladium Precatalyst: The amine can coordinate to a Pd(II) precatalyst, such as Pd(OAc)₂, facilitating its reduction to the active Pd(0) species.[7]

-

Stabilization of the Catalytic Species: The ligand stabilizes the Pd(0) intermediate, preventing its aggregation into inactive palladium black.

-

Modulation of Reactivity: The steric bulk of the N-isobutylcyclohexylamine ligand can accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and efficiency.[3]

Proposed Catalytic Cycle for Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the role of the N-isobutylcyclohexylamine ligand (L).

Caption: Proposed catalytic cycle for Buchwald-Hartwig amination.

Application Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with a primary amine, using N-isobutylcyclohexylamine hydrochloride as the ligand precursor.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Primary amine (e.g., aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Isobutylcyclohexylamine hydrochloride

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard Schlenk line and inert atmosphere techniques

Table 1: Reagent Quantities for a Representative Reaction

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Bromotoluene | 171.04 | 1.0 | 171 mg | 1.0 |

| Aniline | 93.13 | 1.2 | 112 mg (110 µL) | 1.2 |

| Pd(OAc)₂ | 224.5 | 0.02 | 4.5 mg | 0.02 |

| N-Isobutylcyclohexylamine HCl | 193.74 | 0.04 | 7.7 mg | 0.04 |

| Sodium tert-butoxide | 96.1 | 1.4 | 135 mg | 1.4 |

| Toluene | - | - | 5 mL | - |

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂, N-isobutylcyclohexylamine hydrochloride, and sodium tert-butoxide to a Schlenk tube. Add a portion of the toluene and stir for 15-30 minutes. The formation of the active Pd(0) complex is often indicated by a color change.

-

Reaction Setup: To the Schlenk tube containing the pre-formed catalyst, add the aryl bromide and the remaining toluene.

-

Addition of Amine: Add the primary amine to the reaction mixture.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated amine.

Characterization of Organometallic Intermediates

The characterization of the palladium-amine complexes formed during the catalytic cycle is crucial for mechanistic understanding. NMR spectroscopy is a powerful tool for this purpose.[8]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties

| Moiety | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Notes |

| Pd-H (Hydride) | 0 to -40 | - | Highly shielded protons upfield of TMS are indicative of a metal hydride.[8] |

| Coordinated Amine N-H | Broad, 4-8 | - | Often broad due to quadrupole coupling and exchange. |

| Cyclohexyl & Isobutyl Protons on Ligand | 0.8 - 3.0 | 20 - 60 | Shifts may be broader or more complex upon coordination to the metal center compared to the free ligand. |

| Aromatic Protons of Aryl Group on Palladium | 6.5 - 8.5 | 120 - 150 | Coordination can induce shifts in the aromatic region. |

Causality and Self-Validation in Protocol Design

-